molecular formula C13H13NO3 B2930289 (1R,2R)-methyl 5-methyl-2-oxospiro[cyclopropane-1,3-indoline]-2-carboxylate CAS No. 1567390-14-0

(1R,2R)-methyl 5-methyl-2-oxospiro[cyclopropane-1,3-indoline]-2-carboxylate

Cat. No. B2930289
CAS RN: 1567390-14-0
M. Wt: 231.251
InChI Key: GAMHEZQYFPRFBX-NCWAPJAISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-methyl 5-methyl-2-oxospiro[cyclopropane-1,3-indoline]-2-carboxylate is a synthetic compound with potential applications in pharmaceutical research. The compound is a spirocyclic lactone, which is a class of organic compounds that have a unique structure with a cyclic ether and a cyclic ester ring system. Spirocyclic lactones have been found to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. In

Scientific Research Applications

Synthesis and Medicinal Chemistry

(1R,2R)-methyl 5-methyl-2-oxospiro[cyclopropane-1,3-indoline]-2-carboxylate, a compound involved in advanced organic synthesis, has been utilized in various synthetic pathways. For instance, Molchanov and Tran (2013) describe its application in the regioselective cycloaddition of C-aryl- and C-carbamoylnitrones, yielding methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates (Molchanov & Tran, 2013).

Spirocyclic Oxindole Analogues

Teng, Zhang, and Mendonça (2006) have demonstrated an efficient synthesis approach for spirocyclic oxindole analogues using this compound, highlighting its role in the formation of complex molecular structures (Teng, Zhang, & Mendonça, 2006).

Cyclopropane Chemistry

The compound has been pivotal in research focused on cyclopropane chemistry. Lifchits and Charette (2008) discuss the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates, where the compound plays a significant role in maintaining enantiomeric purity during synthesis (Lifchits & Charette, 2008).

Spirocyclic Derivatives Synthesis

Additionally, the synthesis of spirocyclic derivatives is a key area where this compound finds application. Yong et al. (2007) describe its use in synthesizing spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and related derivatives, showcasing its versatility in creating novel molecular architectures (Yong et al., 2007).

properties

IUPAC Name

methyl (1'R,3R)-5-methyl-2-oxospiro[1H-indole-3,2'-cyclopropane]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-7-3-4-10-8(5-7)13(12(16)14-10)6-9(13)11(15)17-2/h3-5,9H,6H2,1-2H3,(H,14,16)/t9-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMHEZQYFPRFBX-ZANVPECISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C23CC3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)NC(=O)[C@@]23C[C@H]3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-methyl 5-methyl-2-oxospiro[cyclopropane-1,3-indoline]-2-carboxylate

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